Betametasona

Descripción general

Descripción

Betamethasone is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, dermatitis, psoriasis, asthma, and Crohn’s disease . Betamethasone was patented in 1958 and approved for medical use in the United States in 1961 .

Mecanismo De Acción

Target of Action

Betamethasone is a long-acting corticosteroid with potent glucocorticoid activity and negligible mineralocorticoid activity . It primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .

Mode of Action

Upon administration, betamethasone acts as an agonist at the glucocorticoid receptor . It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF .

Biochemical Pathways

Betamethasone affects multiple biochemical pathways. It suppresses the arachidonic acid pathway, reducing the production of inflammatory mediators like prostaglandins and leukotrienes . It also reduces the production of various cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α), further suppressing inflammation .

Pharmacokinetics

Betamethasone is metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of betamethasone is approximately 36-54 hours, and it is excreted in the urine . The pharmacokinetics of betamethasone ensures its long-acting anti-inflammatory and immunosuppressive properties .

Result of Action

The action of betamethasone results in potent anti-inflammatory and immunosuppressive effects. It relieves symptoms of various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is also used topically to manage inflammatory skin conditions such as eczema .

Aplicaciones Científicas De Investigación

Betamethasone has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology: Studied for its effects on cellular processes, including inflammation and immune response.

Medicine: Extensively used in the treatment of inflammatory and autoimmune diseases.

Análisis Bioquímico

Biochemical Properties

Betamethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist of the glucocorticoid receptor, leading to the modulation of gene expression and subsequent biochemical effects. Betamethasone interacts with enzymes such as phospholipase A2, inhibiting its activity and reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, betamethasone binds to heat shock proteins, which assist in its transport to the nucleus where it exerts its effects on gene transcription .

Cellular Effects

Betamethasone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, betamethasone reduces the production of cytokines and chemokines, thereby suppressing inflammation and immune responses . It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in reducing scar formation in skin disorders . Betamethasone’s impact on cell signaling pathways includes the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are involved in the regulation of inflammatory genes .

Molecular Mechanism

The molecular mechanism of betamethasone involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus . In the nucleus, the betamethasone-glucocorticoid receptor complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the regulation of gene transcription . This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins . Betamethasone also inhibits the activity of transcription factors such as NF-κB and AP-1, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of betamethasone can vary over time. Betamethasone is known for its stability, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have shown that betamethasone can have sustained anti-inflammatory effects, but prolonged use may lead to adverse effects such as skin thinning and suppression of the hypothalamic-pituitary-adrenal (HPA) axis . In vitro and in vivo studies have demonstrated that betamethasone maintains its efficacy over extended periods, but careful monitoring is required to avoid potential side effects .

Dosage Effects in Animal Models

The effects of betamethasone vary with different dosages in animal models. At low doses, betamethasone effectively reduces inflammation and immune responses without significant adverse effects . At high doses, betamethasone can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxicity . Animal studies have provided valuable insights into the optimal dosing regimens for betamethasone to balance efficacy and safety .

Metabolic Pathways

Betamethasone is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which converts betamethasone into inactive metabolites . These metabolites are then excreted through the kidneys. Betamethasone’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing betamethasone therapy and minimizing potential drug interactions .

Transport and Distribution

Betamethasone is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and bind to intracellular glucocorticoid receptors . Betamethasone also interacts with transport proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of betamethasone in specific tissues depend on factors such as tissue permeability and receptor density . These transport and distribution mechanisms play a vital role in determining the therapeutic efficacy and safety of betamethasone .

Subcellular Localization

The subcellular localization of betamethasone is primarily in the cytoplasm and nucleus. Upon entering the cell, betamethasone binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, betamethasone exerts its effects on gene transcription by binding to glucocorticoid response elements . Post-translational modifications and targeting signals can influence the subcellular localization and activity of betamethasone . Understanding these localization mechanisms is essential for elucidating the precise molecular actions of betamethasone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betamethasone can be synthesized through a series of chemical reactions starting from simpler steroid precursors. The synthesis involves several key steps, including elimination reactions, methylation reactions, cyano-group substitution reactions, siloxy protective reactions, intramolecular nucleophilic substitution reactions, and esterification reactions .

Industrial Production Methods: In industrial settings, betamethasone is often produced by dissolving betamethasone sodium phosphate in a propanediol solution, followed by the addition of sodium hydrogen sulfite and injection water. The mixture is then filtered, filled, sealed, and sterilized to produce the final injectable form .

Análisis De Reacciones Químicas

Types of Reactions: Betamethasone undergoes various chemical reactions, including:

Oxidation: Betamethasone can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the carbonyl groups in the compound.

Substitution: Substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of betamethasone .

Comparación Con Compuestos Similares

Dexamethasone: A stereoisomer of betamethasone, differing only in the spatial configuration of the methyl group at position 16.

Prednisone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics and potency.

Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.

Uniqueness of Betamethasone: Betamethasone is unique due to its high potency and long duration of action compared to other glucocorticoids. It has negligible mineralocorticoid activity, making it suitable for conditions where fluid retention is a concern .

Propiedades

IUPAC Name |

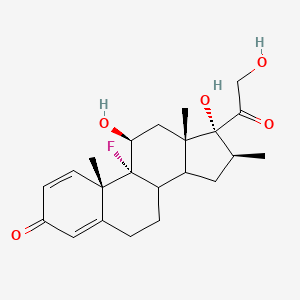

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022667 | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

568.2°C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors. They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives. In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10. Corticosteroids like betamethasone can act through nongenomic and genomic pathways. The genomic pathway is slower and occurs when glucocorticoids activate glucocorticoid receptors and initiate downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist, and tyrosine amino transferase (TAT). On the other hand, the nongenomic pathway is able to elicit a quicker response by modulating T-cell, platelet and monocyte activity through the use of existing membrane-bound receptors and second messengers., Corticosteroids interact with specific receptor proteins in target tissues to regulate the expression of corticosteroid responsive genes, thereby changing the levels and array of proteins synthesized by the various target tissues. As a consequence of the time required for changes in gene expression and protein synthesis, most effects of corticosteroids are not immediate, but become apparent after several hours. ... Although corticosteroids predominantly act to increase expression of target genes, there are well documented examples where glucocorticoids decrease transcription of target genes ... In contrast to these genomic effects, recent studies have raised the possibility that some actions of corticosteroids are immediate and are mediated by membrane-bound receptors. /Adrenocorticosteroids/, The mechanisms by which glucocorticoids inhibit glucose utilization in peripheral tissues are not fully understood. Glucocorticoids decrease glucose uptake in adipose tissue, skin, fibroblasts, thymocytes, and polymorphonuclear leukocytes; these effects are postulated to result from translocation of the glucose transporters from the plasma membrane to an intracellular location. These peripheral effects are associated with a number of catabolic actions, including atrophy of lymphoid tissue, decreased muscle mass, negative nitrogen balance, and thinning of the skin. /Adrenocorticalsteroids/, The mechanisms by which the glucocorticoids promote gluconeogenesis are not fully defined. Amino acids mobilized from a number of tissues in response to glucocorticoids reach the liver and provide substrate for the production of glucose and glycogen. In the liver, glucocorticoids induce the transcription of a number of enzymes involved in gluconeogenesis and amino acid metabolism, including phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, and fructose-2,6-bisphosphatase. Analyses of the molecular basis for regulation of phosphoenolpyruvate carboxykinase gene expression have identified complex regulatory influences involving an interplay among glucocorticoids, insulin, glucagon, and catecholamine. The effects of these hormones and amines on phosphoenolpyruvate carboxykinase gene expression mirror the complex regulation of gluconeogenesis in the intact organism. /Adrenocorticalsteroids/, ... /A/ major action of corticosteroids on the cardiovascular system is to enhance vascular reactivity to other vasoactive substances. Hypoadrenalism generally is associated with hypotension and reduced response to vasoconstrictors such as norepinephrine and angiotensin II. This diminished pressor response is explained partly by recent studies in experimental systems showing that glucocorticoids increase expression of adrenergic receptors in the vascular wall. Conversely, hypertension is seen in patients with excessive glucocorticoid secretion, occurring in most patients with Cushing's syndrome and in a subset of patients treated with synthetic glucocorticoids (even those lacking any significant mineralocorticoid action). /Adrenocorticosteroids/, For more Mechanism of Action (Complete) data for BETAMETHASONE (8 total), please visit the HSDB record page. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |

CAS No. |

378-44-9 | |

| Record name | Betamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178°C, 231-234 °C, decomposes, 231 - 234 °C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.